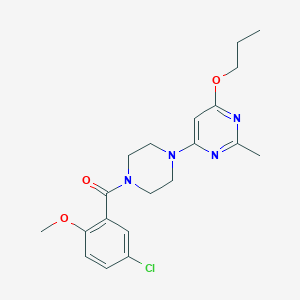

(5-Chloro-2-methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone

Description

BenchChem offers high-quality (5-Chloro-2-methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloro-2-methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN4O3/c1-4-11-28-19-13-18(22-14(2)23-19)24-7-9-25(10-8-24)20(26)16-12-15(21)5-6-17(16)27-3/h5-6,12-13H,4,7-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAGFSHHXWWIHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Chloro-2-methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone, with the molecular formula C20H25ClN4O3 and a molecular weight of 404.9 g/mol, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups:

- Chloro Group : Enhances lipophilicity and may influence receptor binding.

- Methoxy Group : Potentially increases solubility and alters pharmacokinetics.

- Pyrimidine Ring : Known for its role in various biological activities, including enzyme inhibition.

- Piperazine Ring : Commonly associated with psychoactive effects and interaction with neurotransmitter receptors.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : The presence of the pyrimidine ring suggests potential inhibition of kinases or phosphodiesterases, which are crucial in signal transduction pathways.

- Receptor Modulation : The piperazine moiety may interact with various neurotransmitter receptors, such as serotonin and dopamine receptors, influencing mood and cognition.

- Antimicrobial Activity : Some studies indicate that compounds with similar structures exhibit antibacterial or antifungal properties, possibly through disruption of cell wall synthesis or interference with metabolic pathways.

Biological Activity Data

Recent studies have explored the biological activities associated with this compound:

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibitory against certain bacteria | |

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Reduces neuroinflammation |

Case Studies

- Anticancer Properties : A study demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast and colon cancer. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

- Neuroprotective Effects : In animal models, the compound showed promise in reducing neuroinflammatory markers associated with neurodegenerative diseases. This effect was attributed to modulation of cytokine release and protection against oxidative stress.

- Antimicrobial Activity : Laboratory tests revealed that this compound has effective inhibitory concentrations against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Scientific Research Applications

Cancer Therapy

One of the primary applications of this compound is in the field of oncology, particularly in the development of CAR T-cell therapies. Research indicates that compounds similar to (5-Chloro-2-methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone can enhance the efficacy of immune effector cells targeting B-cell malignancies.

Case Studies:

- Combination Therapies : Studies have shown that combining CAR T-cell therapies with small molecule inhibitors can improve treatment outcomes for hematological cancers. For instance, a study highlighted the effectiveness of combining CAR T-cells with a Bruton’s tyrosine kinase (BTK) inhibitor, which may include derivatives of the compound .

Targeting CD19 and BCMA

The compound's structure allows it to be integrated into therapies targeting specific antigens such as CD19 and BCMA, which are crucial in treating certain types of leukemia and lymphoma.

Mechanism of Action:

The compound can act as a part of a larger therapeutic strategy that involves genetically modifying T-cells to express receptors that specifically bind to these antigens. This targeted approach enhances the immune response against cancer cells while minimizing damage to healthy tissues.

Potential in Other Therapeutic Areas

While primarily researched for its anticancer properties, there is potential for this compound in other therapeutic areas, including:

- Neurological Disorders : The piperazine moiety may offer neuroprotective effects or influence neurotransmitter systems.

| Potential Application | Description |

|---|---|

| Neurological Disorders | Investigating effects on neurotransmitter systems through piperazine derivatives. |

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can purity be ensured?

Answer:

The synthesis typically involves multi-step condensation reactions. Key steps include:

- Step 1: Formation of the pyrimidine core via cyclization using urea or thiourea in acidic conditions (e.g., concentrated HCl in DMF) .

- Step 2: Piperazine coupling via nucleophilic substitution or Buchwald-Hartwig amination under reflux with catalysts like Pd(OAc)₂ .

- Step 3: Final methanone linkage using Friedel-Crafts acylation or coupling reagents (e.g., EDC/HOBt).

Purity Assurance:

- Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for intermediate purification.

- Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS (>95% purity threshold) .

Basic: What analytical techniques are critical for structural elucidation?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy, chloro groups) and piperazine ring conformation .

- 2D NMR (COSY, HSQC) resolves coupling patterns in overlapping aromatic regions .

- Mass Spectrometry (HRMS): Exact mass determination (e.g., ESI-HRMS with <5 ppm error) validates molecular formula .

- X-ray Crystallography: Resolves stereochemical ambiguities; requires single crystals grown via slow evaporation (solvent: DCM/hexane) .

Advanced: How can reaction yields be optimized for the pyrimidine-piperazine coupling step?

Answer:

Key variables include:

- Catalyst Screening: Pd-based catalysts (e.g., Pd₂(dba)₃ with Xantphos ligand) improve cross-coupling efficiency .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine nitrogen .

- Temperature Control: Reflux at 80–100°C minimizes side reactions (e.g., dehalogenation) .

- Stoichiometry: A 1.2:1 molar ratio of pyrimidine halide to piperazine reduces unreacted starting material .

Advanced: How can advanced spectroscopy resolve conflicting data on substituent orientation?

Answer:

- NOESY NMR: Detects spatial proximity between methoxy protons and adjacent aromatic hydrogens to assign regiochemistry .

- DFT Calculations: Compare experimental ¹³C chemical shifts with computed values (B3LYP/6-311+G(d,p) basis set) .

- Vibrational Spectroscopy (IR/Raman): Differentiate between para/ortho chloro substitution via C-Cl stretch frequencies (~550–600 cm⁻¹) .

Advanced: How to design structure-activity relationship (SAR) studies targeting biological activity?

Answer:

- Variable Substituents: Synthesize analogs with modified groups (e.g., replace propoxy with ethoxy or isopropoxy) to assess steric/electronic effects .

- Biological Assays:

- Antimicrobial Screening: Follow CLSI guidelines for MIC determination against Gram+/Gram- bacteria .

- Enzyme Inhibition: Test against kinases (e.g., PI3K) using fluorescence-based ATPase assays .

- Data Analysis: Use QSAR models (e.g., CoMFA) to correlate logP, polar surface area, and IC₅₀ values .

Advanced: What methodologies assess stability under physiological and environmental conditions?

Answer:

- Hydrolytic Stability: Incubate in PBS (pH 7.4) at 37°C; monitor degradation via UPLC over 72 hours .

- Photostability: Expose to UV light (300–400 nm) in a solar simulator; quantify decomposition products via GC-MS .

- Thermal Stability: TGA/DSC analysis (heating rate 10°C/min) identifies decomposition thresholds (>200°C typical for aryl piperazines) .

Advanced: How to investigate synergistic effects with chemotherapeutics or antibiotics?

Answer:

- Combination Index (CI): Use the Chou-Talalay method to quantify synergy (CI <1) in cell viability assays (e.g., MTT) .

- Mechanistic Studies:

- Flow Cytometry: Assess apoptosis (Annexin V/PI staining) in combination-treated cancer cells .

- Resistance Reversal: Test with antibiotic-resistant strains (e.g., MRSA) to evaluate efflux pump inhibition .

Advanced: What computational strategies predict pharmacokinetic and toxicity profiles?

Answer:

- ADMET Prediction:

- SwissADME: Estimates logP (2.5–3.5), BBB permeability (low), and CYP450 inhibition .

- ProTox-II: Predicts hepatotoxicity (e.g., mitochondrial membrane disruption) via structural alerts .

- Molecular Dynamics (MD): Simulate binding to serum albumin (PDB ID: 1AO6) to assess plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.